rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans
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Overview
Description
The compound rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans, is a complex organic molecule featuring diverse functional groups including a triazolopyrazine moiety and a pyrrolidine carboxylic acid. These structures suggest potential bioactivity, making it an intriguing subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as other [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria .
Mode of Action
It is known that many antibacterial agents work by inhibiting essential bacterial enzymes or disrupting bacterial cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
It can be inferred from the antibacterial activity of similar compounds that it may interfere with the biochemical pathways essential for bacterial growth and survival .
Result of Action
Given its potential antibacterial activity, it can be inferred that the compound may lead to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Step 1: Triazolopyrazine Formation:
Starting materials: 1,2,4-triazole, pyrazine.
Reaction: Cyclization reaction under acidic conditions to form triazolopyrazine.
- Step 2: Pyrrolidine Carboxylic Acid Formation:
Starting materials: Methyl pyrrolidine, carboxylic acid.
Reaction: Catalyzed carboxylation of methyl pyrrolidine.
- Step 3: Coupling Reaction:
Reagents: The previously formed triazolopyrazine and pyrrolidine carboxylic acid.
Conditions: Usually done under nitrogen atmosphere with coupling agents like EDCI and DMAP.
Scale-up synthesis in industrial reactors.
Optimization of reaction conditions (temperature, pressure) for maximal yield.
Use of continuous flow reactors for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
Reagents: KMnO₄, CrO₃.
Conditions: Generally, strong oxidizing conditions.
Products: Oxidized derivatives, potentially forming carboxylates.
- Reduction:
Reagents: LiAlH₄, NaBH₄.
Conditions: Mild to moderate conditions.
Products: Alcohol derivatives, reduction of double bonds.
- Substitution:
Reagents: Alkyl halides, nucleophiles.
Conditions: Substitution reactions typically require moderate heating and sometimes a catalyst.
Products: New substituted derivatives depending on nucleophile.
Scientific Research Applications
Chemistry:
As a building block in the synthesis of more complex organic molecules.
Intermediate in the production of pharmaceuticals.
Studied for its interactions with various enzymes and proteins.
Investigated for its therapeutic potential, especially in targeting specific proteins or enzymes linked to diseases.
Used in the synthesis of advanced materials with unique chemical properties.
Applications in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds:
- rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, cis:
Difference: Configuration at the pyrrolidine ring.
- 4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid:
Difference: Absence of the racemic (rac) nature, leading to a single enantiomer.
The trans configuration often leads to different bioactivities and interactions compared to the cis configuration.
The presence of multiple reactive sites (triazolopyrazine and pyrrolidine carboxylic acid) allows for versatile chemical modifications.
This is a broad overview of the compound "rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans." Feel free to ask more about any specific section!
Properties
CAS No. |
1807920-08-6 |
---|---|
Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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